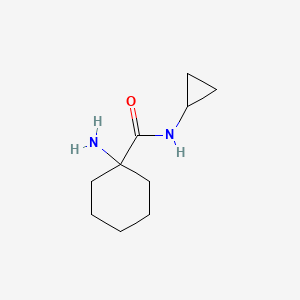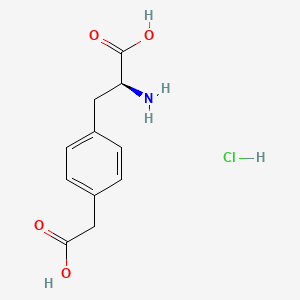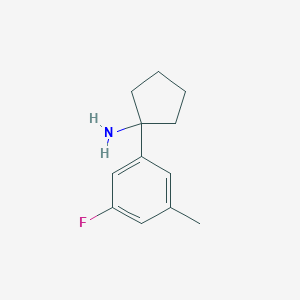
1-(3-Fluoro-5-methylphenyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-methylphenyl)cyclopentanamine is a chemical compound with the molecular formula C12H16FN. It is a research chemical known for its unique structure, which includes a cyclopentane ring attached to a phenyl group substituted with a fluorine atom and a methyl group. This compound has a molecular weight of 193.26 g/mol and is often used as a building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopentanamine typically involves the reaction of 3-fluoro-5-methylphenyl derivatives with cyclopentanone under specific conditions. The process may include:
Step 1: Formation of the intermediate by reacting 3-fluoro-5-methylphenyl bromide with cyclopentanone in the presence of a base such as potassium carbonate.
Step 2: Reduction of the intermediate using a reducing agent like lithium aluminum hydride to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Fluoro-5-methylphenyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-5-methylphenyl)cyclopentanamine
- 1-(3-Bromo-5-methylphenyl)cyclopentanamine
- 1-(3-Fluoro-4-methylphenyl)cyclopentanamine
Comparison: 1-(3-Fluoro-5-methylphenyl)cyclopentanamine is unique due to the presence of the fluorine atom at the 3-position and the methyl group at the 5-position on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, the fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
1-(3-fluoro-5-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-9-6-10(8-11(13)7-9)12(14)4-2-3-5-12/h6-8H,2-5,14H2,1H3 |
Clé InChI |
WCBVUDUFPLIGGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C2(CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744164.png)
![benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744189.png)
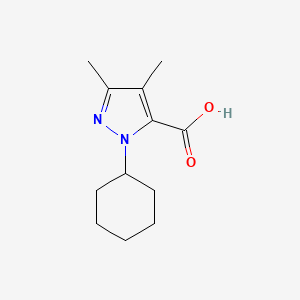
![4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11744197.png)
![benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744201.png)
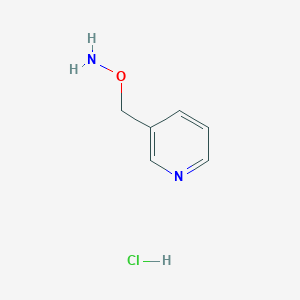
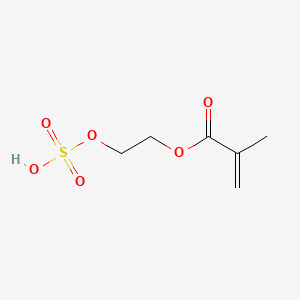
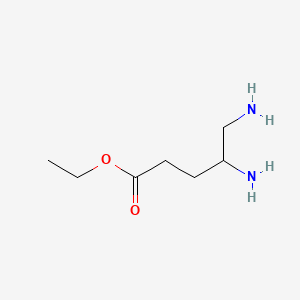
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744214.png)
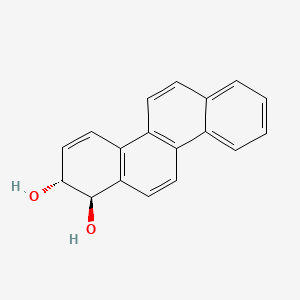
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744225.png)
